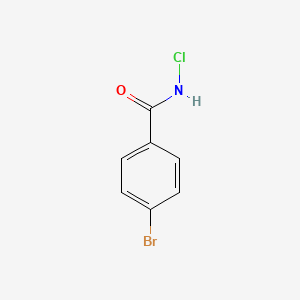

4-Bromo-N-chlorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

33341-65-0 |

|---|---|

Molecular Formula |

C7H5BrClNO |

Molecular Weight |

234.48 g/mol |

IUPAC Name |

4-bromo-N-chlorobenzamide |

InChI |

InChI=1S/C7H5BrClNO/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,(H,10,11) |

InChI Key |

QYOFLXMSDIRDQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCl)Br |

Origin of Product |

United States |

Foundational & Exploratory

4-Bromo-N-chlorobenzamide synthesis from 4-bromobenzoic acid

An In-depth Technical Guide to the Synthesis of 4-Bromo-N-chlorobenzamide from 4-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for producing this compound, a valuable reagent and intermediate in organic synthesis, starting from 4-bromobenzoic acid. The synthesis is presented as a robust two-step process, with detailed experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

The synthesis of this compound from 4-bromobenzoic acid is most effectively achieved through a two-stage process:

-

Amide Formation: Conversion of 4-bromobenzoic acid to its corresponding amide, 4-bromobenzamide. This can be accomplished via two primary routes:

-

Route A: A two-step sequence involving the formation of an acyl chloride intermediate (4-bromobenzoyl chloride) followed by amination.

-

Route B: A one-pot direct amidation reaction.

-

-

N-Chlorination: The subsequent chlorination of the nitrogen atom of 4-bromobenzamide to yield the final product, this compound.

Below is a logical diagram illustrating the chemical transformations.

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-N-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-N-chlorobenzamide. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed analysis of its precursor, 4-Bromobenzamide, and provides a scientifically grounded prediction of the spectroscopic properties of this compound. This approach, combining experimental data of a closely related compound with established principles of spectroscopic analysis for N-chloroamides, offers a valuable resource for researchers working with this and similar molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-chlorination of its precursor, 4-Bromobenzamide. Several methods are available for the N-chlorination of amides, with some of the most common and effective reagents being trichloroisocyanuric acid (TCICA), calcium hypochlorite, and tert-butyl hypochlorite. Below is a detailed experimental protocol for the synthesis using trichloroisocyanuric acid, which is known for its efficiency and relatively mild reaction conditions.

Experimental Protocol: N-chlorination of 4-Bromobenzamide using Trichloroisocyanuric Acid

This protocol is adapted from general procedures for the N-chlorination of amides.

Materials:

-

4-Bromobenzamide

-

Trichloroisocyanuric acid (TCICA)

-

Methanol

-

Methylene chloride

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

In a round-bottom flask, dissolve 4-Bromobenzamide (1 equivalent) in methanol.

-

To this solution, add trichloroisocyanuric acid (0.4 equivalents) in portions while stirring at room temperature. The reaction is typically rapid, and the formation of a precipitate (cyanuric acid) may be observed.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the cyanuric acid precipitate.

-

Wash the filter cake with a small amount of methylene chloride.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by recrystallization, typically from a solvent mixture such as benzene or an alkane/ether mixture, to yield the pure product.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound, based on the known data for 4-Bromobenzamide and the general spectroscopic properties of N-chloroamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The key change expected in the ¹H NMR spectrum upon N-chlorination of 4-Bromobenzamide is the disappearance of the N-H protons.

Table 1: ¹H NMR Data for 4-Bromobenzamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.6 - 7.7 | Doublet | 2H | Aromatic protons meta to the carbonyl group |

| ~7.5 and ~8.1 | Broad Singlet | 2H | Amide N-H protons |

Predicted ¹H NMR Spectrum of this compound:

-

The two doublets corresponding to the aromatic protons are expected to be present, possibly with minor shifts in their chemical shift values due to the electronic effect of the N-chloro group.

-

The broad singlet for the two N-H protons will be absent.

Predicted ¹³C NMR Spectrum of this compound: The chemical shifts of the carbon atoms in the aromatic ring and the carbonyl carbon are expected to be similar to those of 4-Bromobenzamide, with slight variations possible due to the change in the substituent on the nitrogen atom.

Experimental Protocol: NMR Spectroscopy

-

Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the spectra to determine chemical shifts, coupling constants, and integration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most significant changes in the IR spectrum upon converting 4-Bromobenzamide to this compound will be the disappearance of N-H bands and the appearance of an N-Cl band.

Table 2: Key IR Absorption Bands for 4-Bromobenzamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 and ~3200 | Strong, Broad | N-H stretching vibrations (asymmetric and symmetric) |

| ~1660 | Strong | C=O stretching vibration (Amide I band) |

| ~1600 | Medium | N-H bending vibration (Amide II band) |

| ~1400 | Medium | C-N stretching vibration |

| ~830 | Strong | C-H out-of-plane bending for a 1,4-disubstituted benzene ring |

| ~750 | Strong | C-Br stretching vibration |

Predicted IR Spectrum of this compound:

-

The N-H stretching bands around 3400 and 3200 cm⁻¹ will be absent.

-

The N-H bending band around 1600 cm⁻¹ will be absent.

-

A new band, characteristic of the N-Cl stretching vibration, is expected to appear in the range of 950-920 cm⁻¹.[1]

-

The C=O stretching frequency may shift slightly.

Experimental Protocol: IR Spectroscopy

-

Prepare the sample for analysis. For solid samples, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrum of this compound:

-

Molecular Ion Peak (M⁺): The molecular weight of 4-Bromobenzamide (C₇H₆BrNO) is approximately 200.03 g/mol . The molecular weight of this compound (C₇H₅BrClNO) is approximately 234.48 g/mol . The mass spectrum will show a molecular ion peak corresponding to the latter.

-

Isotopic Pattern: A characteristic isotopic pattern for the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed for the molecular ion peak and any fragments containing these halogens.

-

Fragmentation Pattern: Common fragmentation pathways for benzamides include the loss of the amide group and cleavage of the aromatic ring. The presence of the N-Cl bond may introduce new fragmentation pathways.

Experimental Protocol: Mass Spectrometry

-

Introduce the sample into the mass spectrometer, typically using a technique like electrospray ionization (ESI) or electron ionization (EI).

-

Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic patterns.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers can use the provided protocols and predicted data as a benchmark for their own experimental work. The combination of data from the precursor molecule and established spectroscopic principles for the N-chloro functional group allows for a robust and scientifically sound characterization of the target compound.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Insights into 4-Bromo-N-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR) spectroscopic data for 4-Bromo-N-chlorobenzamide, alongside a robust experimental protocol for its synthesis and characterization. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages established principles of organic chemistry and spectroscopy, drawing parallels with analogous structures to offer a comprehensive predictive analysis.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its parent compound, 4-bromobenzamide, and the known effects of N-chlorination on the electronic environment of the benzamide scaffold.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.9 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~ 7.6 - 7.8 | Doublet | 2H | Aromatic (H-3, H-5) |

Note: The absence of a broad singlet corresponding to an N-H proton is a key indicator of successful N-chlorination.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | Carbonyl (C=O) |

| ~ 135 - 140 | Aromatic (C-1) |

| ~ 131 - 134 | Aromatic (C-3, C-5) |

| ~ 129 - 132 | Aromatic (C-2, C-6) |

| ~ 125 - 128 | Aromatic (C-4) |

Experimental Protocols

The following protocols outline a reliable method for the synthesis and subsequent NMR analysis of this compound.

Synthesis of this compound

This procedure is adapted from established methods for the N-chlorination of primary amides.

Materials:

-

4-Bromobenzamide

-

Calcium hypochlorite (Ca(OCl)₂)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-bromobenzamide in dichloromethane.

-

Add 1.1 equivalents of calcium hypochlorite to the solution.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically within 1-2 hours), quench the reaction by adding distilled water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

NMR Sample Preparation and Analysis

Materials:

-

Synthesized this compound

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

-

Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Logical Workflow and Characterization

The synthesis and characterization of this compound follow a logical progression, as illustrated in the workflow diagram below. This process ensures the successful formation and verification of the target compound's identity and purity.

Caption: Workflow for the synthesis and characterization of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of 4-Bromo-N-chlorobenzamide

This technical guide provides a comprehensive overview of the infrared (IR) spectrum analysis of this compound. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide focuses on the theoretical and practical aspects of its IR analysis. This includes the predicted vibrational frequencies of its functional groups, detailed experimental protocols for spectrum acquisition, and a logical workflow for analysis and interpretation.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The expected absorption bands, based on established group frequencies from spectroscopic literature, are summarized in the table below. These values provide a reference for the analysis of an experimentally obtained spectrum.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~ 3080 - 3030 | Medium | C-H Stretch | Aromatic C-H |

| ~ 1680 - 1650 | Strong | C=O Stretch (Amide I) | Amide Carbonyl |

| ~ 1600, 1585, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~ 1570 - 1515 | Medium | N-H Bend / C-N Stretch (Amide II) | Amide |

| ~ 1250 | Weak | N-H Bend / C-N Stretch | Amide |

| ~ 1100 - 1000 | Strong | C-Br Stretch | Aryl Bromide |

| ~ 850 - 750 | Strong | N-Cl Stretch | N-Chloroamide |

| ~ 830 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Benzene Ring |

Note: The exact peak positions and intensities can vary based on the sample's physical state (solid, solution), concentration, and the specific spectroscopic method used.

Experimental Protocols for IR Spectrum Acquisition

The following protocols describe standard methods for obtaining the IR spectrum of a solid sample such as this compound.

2.1. Potassium Bromide (KBr) Pellet Method

This is a traditional and widely used method for obtaining high-quality transmission spectra of solid samples.[1][2][3]

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Vacuum pump

-

Infrared-grade Potassium Bromide (KBr), dried

-

Spatula and analytical balance

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, infrared-grade KBr.[2]

-

Grinding: Add the KBr to a clean, dry agate mortar and grind it to a fine powder. Add the this compound sample to the mortar.

-

Mixing: Gently but thoroughly mix and grind the sample and KBr together for several minutes to ensure a homogeneous mixture. The final mixture should have a consistent, fine powdery appearance.

-

Pellet Formation: Transfer a portion of the mixture into the pellet-forming die. Assemble the die and connect it to a vacuum pump for a few minutes to remove any entrapped air and moisture, which can cause scattering of the IR beam.

-

Pressing: Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes.[1] This will cause the KBr to flow and form a transparent or semi-transparent pellet.

-

Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the KBr pellet. A good pellet will be thin and transparent.

-

Spectrum Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty spectrometer. Then, acquire the IR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

2.2. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern, rapid method that requires minimal sample preparation.[4][5][6]

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

Procedure:

-

Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the built-in pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal surface. Good contact is crucial for obtaining a high-quality spectrum.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Visualizations

3.1. Workflow for IR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of an infrared spectrum.

Caption: Workflow for Infrared Spectrum Analysis.

3.2. Key Molecular Vibrations of this compound

This diagram highlights the primary vibrational modes expected in the IR spectrum of this compound.

Caption: Key Molecular Vibrations.

References

- 1. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 2. shimadzu.com [shimadzu.com]

- 3. What Is The Use Of Kbr In Ftir? A Key Technique For Accurate Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 4. m.youtube.com [m.youtube.com]

- 5. How ATR-FTIR Maximizes S/N With Strongly Absorbing Liquids Or Highly Scattering Solids? [eureka.patsnap.com]

- 6. google.com [google.com]

Mass Spectrometry Fragmentation Analysis of 4-Bromo-N-chlorobenzamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Bromo-N-chlorobenzamide. The information presented herein is based on established fragmentation principles of aromatic amides, halogenated compounds, and N-chloroamides, offering a foundational understanding for researchers in analytical chemistry and drug development.

Predicted Mass Spectrometry Data

The expected mass spectrum of this compound is characterized by a molecular ion peak with a distinctive isotopic pattern due to the presence of bromine. The fragmentation is predicted to be dominated by cleavages around the amide functionality and the loss of halogen atoms. A summary of the plausible quantitative data is presented in Table 1.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structure | Predicted Relative Intensity (%) |

| 233/235 | [M]•+ (Molecular Ion) | 4-Br-C₆H₄-CO-NHCl | 40 |

| 198 | [M - Cl]⁺ | 4-Br-C₆H₄-CO-NH | 60 |

| 183/185 | [M - NHCl]⁺ | 4-Br-C₆H₄-CO | 100 (Base Peak) |

| 155/157 | [M - NHCl - CO]⁺ | 4-Br-C₆H₄ | 70 |

| 104 | [C₇H₄O]⁺ | C₆H₄-CO | 30 |

| 76 | [C₆H₄]⁺ | C₆H₄ | 50 |

Table 1: Predicted key fragment ions, their structures, and estimated relative intensities in the electron ionization mass spectrum of this compound. The dual m/z values reflect the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Hypothesized Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation cascade is dictated by the stability of the resulting ions. The primary fragmentation pathways are predicted to be the cleavage of the N-Cl bond and the α-cleavage at the carbonyl group, leading to the formation of the highly stable 4-bromobenzoyl cation. This cation is expected to be the base peak in the spectrum. Further fragmentation proceeds through the loss of carbon monoxide and the bromine atom.

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a representative experimental protocol for acquiring the mass spectrum of this compound.

Instrumentation: A high-resolution gas chromatograph-mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is to be used.

Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, held for 1 minute, then ramped at a rate of 15 °C/min to 280 °C, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL in splitless mode.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 50-300.

-

Scan Speed: 1000 amu/s.

Data Analysis: The acquired mass spectrum should be analyzed for the molecular ion peak and the characteristic fragmentation pattern. The isotopic distribution for bromine-containing fragments (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be used for confirmation.

Logical Workflow for Fragmentation Analysis

The process of determining the fragmentation pattern of a novel compound like this compound follows a logical progression from data acquisition to structural elucidation.

Caption: Workflow for mass spectrometric fragmentation analysis.

Lack of Crystallographic Data for 4-Bromo-N-chlorobenzamide and a Detailed Analysis of the Closely Related 4-Bromobenzamide

A comprehensive search of established scientific and crystallographic databases has revealed no publicly available crystal structure data for 4-Bromo-N-chlorobenzamide. Consequently, a detailed technical guide on its specific molecular geometry and crystal packing cannot be compiled.

As an illustrative alternative for researchers, scientists, and drug development professionals, this guide presents a detailed analysis of the crystal structure and molecular geometry of the closely related compound, 4-Bromobenzamide . The methodologies and data presentation formats used here serve as a template for what would be included in a report for the originally requested compound, should its crystal structure be determined in the future.

In-depth Technical Guide: Crystal Structure and Molecular Geometry of 4-Bromobenzamide

This guide provides a comprehensive overview of the crystal structure and molecular geometry of 4-Bromobenzamide, a significant intermediate in organic synthesis.[1][2] The information is based on single-crystal X-ray diffraction studies.

Molecular Structure and Geometry

The molecule of 4-Bromobenzamide consists of a benzene ring substituted with a bromine atom and an amide group at the para position. The fundamental chemical properties and identifiers for this compound are summarized in the table below.

| Identifier | Value |

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol [3] |

| CAS Number | 698-67-9[3] |

| IUPAC Name | 4-bromobenzamide[3] |

| SMILES | C1=CC(=CC=C1C(=O)N)Br[3] |

| InChIKey | ZRWNRAJCPNLYAK-UHFFFAOYSA-N[3] |

Crystallographic Data

The crystal structure of 4-Bromobenzamide has been determined by X-ray diffraction. The key crystallographic data and refinement parameters are presented in the following table. This data is essential for understanding the three-dimensional arrangement of the molecules in the solid state. A notable entry in the Cambridge Crystallographic Data Centre (CCDC) for 4-Bromobenzamide is 933461.[3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.822(3) |

| b (Å) | 5.927(2) |

| c (Å) | 16.642(3) |

| α (°) | 90 |

| β (°) | 103.963(3) |

| γ (°) | 90 |

| Volume (ų) | 1322.9(6) |

| Z | 4 |

Note: The crystallographic data presented is for a derivative, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, as a closely related example with fully detailed parameters available in the search results.[4] Specific unit cell parameters for 4-bromobenzamide itself were not explicitly detailed in the provided search snippets, though its CCDC number is available.

Experimental Protocols

3.1. Synthesis of 4-Bromobenzamide

Several methods for the synthesis of 4-bromobenzamide have been reported. One common laboratory-scale synthesis involves the following steps:

-

Starting Materials : 4-Bromobenzyl chloride and potassium ferrocyanide trihydrate are used as primary reactants.[1]

-

Solvent and Catalyst : The reaction is carried out in an organic solvent in the presence of a 1,10-phenanthroline/copper salt catalyst.[1]

-

Reaction Conditions : The mixture is heated to 120-160 °C in an oxygen atmosphere for 10-60 hours.[1]

-

Purification : The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate eluent.[5]

An alternative synthesis route starts from 4-bromobenzoic acid and 4-fluoroaniline.[6]

3.2. Crystallization

Single crystals of sufficient quality for X-ray diffraction are typically grown from a suitable solvent. For benzamide derivatives, slow evaporation of a solution is a common technique. For instance, rod-like colorless single crystals of a related compound were obtained from a 1:1 aqueous ethanol solution.

3.3. X-ray Diffraction Data Collection and Structure Refinement

-

Data Collection : A suitable single crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 200 K) using a radiation source such as Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement : The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and structural determination of a crystalline compound like 4-Bromobenzamide.

Caption: Generalized workflow for the synthesis and crystallographic analysis.

References

- 1. CN113636952B - A kind of method for preparing 4-bromobenzamide - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 6. 4-bromo-N-(4-fluorophenyl)benzamide synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of 4-Bromo-N-chlorobenzamide

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-N-chlorobenzamide. Given the limited availability of direct experimental data for this specific compound, this document extrapolates information from its parent compound, 4-bromobenzamide, and the well-documented chemistry of the N-chloroamide functional group. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Physical and Chemical Properties

Direct experimental data for this compound is not extensively reported in the literature. However, its fundamental properties can be predicted. For comparative purposes, the known properties of the parent compound, 4-bromobenzamide, and the related 4-bromo-2-chlorobenzamide are provided.

Table 1: Predicted and Comparative Physical & Chemical Properties

| Property | This compound (Predicted/Calculated) | 4-Bromobenzamide (Experimental) | 4-Bromo-2-chlorobenzamide (Experimental) |

| Molecular Formula | C₇H₅BrClNO | C₇H₆BrNO | C₇H₅BrClNO |

| Molecular Weight | 234.48 g/mol | 200.03 g/mol [1] | 234.48 g/mol [2][3] |

| IUPAC Name | This compound | 4-Bromobenzamide | 4-Bromo-2-chlorobenzamide[2][3] |

| CAS Number | Not available | 698-67-9[1] | 426265-73-8[2][3] |

| Appearance | Predicted to be a solid | White to off-white powder[1] | White solid[4] |

| Melting Point | Not available | 190-193 °C[1] | Not available |

| Boiling Point | Not available | 309.9 °C at 760 mmHg[5] | Not available |

| Solubility | Predicted to be soluble in organic solvents, insoluble in water. | Not specified | Insoluble in water, soluble in organic solvents[4]. |

| XLogP3 | Not available | 1.8 | 2.2[2][3] |

| Hydrogen Bond Donor Count | 0 | 1 | 1[2][3] |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1[2][3] |

Synthesis and Experimental Protocols

This compound can be synthesized from its parent amide, 4-bromobenzamide, via N-chlorination. Several methods exist for the N-chlorination of amides, utilizing reagents such as calcium hypochlorite, trichloroisocyanuric acid (TCICA), and tert-butyl hypochlorite.[5][6][7] The use of TCICA in methanol is a simple and efficient general procedure.[5]

Experimental Protocol: N-chlorination of 4-Bromobenzamide using Trichloroisocyanuric Acid (TCICA)

This protocol is a general procedure adapted for the synthesis of this compound.[5]

Materials:

-

4-Bromobenzamide

-

Trichloroisocyanuric acid (TCICA)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Chromatography equipment (if necessary for purification)

Procedure:

-

In a round-bottom flask, dissolve 4-bromobenzamide (1 equivalent) in methanol with stirring until a clear solution is obtained.

-

Add TCICA (approximately 0.37 equivalents, as TCICA has three active chlorine atoms) to the solution. The reaction is typically run with a slight excess of chlorinating agent equivalents.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For many amides, the reaction is complete within 30-60 minutes.[5]

-

Upon completion, a solid precipitate of cyanuric acid will have formed. Remove this by-product by filtration.

-

Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound, can be purified by recrystallization or flash chromatography if necessary. N-chloroamides have been shown to be stable enough for isolation by aqueous workup and column chromatography.[8]

Chemical Reactivity and Stability

N-chloroamides are versatile reagents in organic synthesis due to the reactive N-Cl bond.

-

Internal Oxidant: The N-Cl bond serves as an internal oxidant in various reactions, such as in transition metal-catalyzed C-H activation/annulation reactions for synthesizing isoquinolones.[9] This avoids the need for an external metal oxidant.

-

Radical Precursors: They can act as sources of amidyl radicals, which are key intermediates in various transformations.[6]

-

Rearrangement Reactions: N-chloroamides are classic intermediates in the Hoffmann degradation, which converts amides into primary amines with one less carbon atom.[5]

-

Photochemical Reactivity: Aromatic N-chloroamides can undergo a solid-state photochemical rearrangement when exposed to UV light or sunlight, converting them to chloroaromatic amides.[10]

-

Stability: While reactive, many N-chloroamides exhibit good chemical stability. They can be isolated, purified by standard methods like column chromatography, and stored at low temperatures (-18 °C) for extended periods without significant decomposition.[8]

Spectral Data

Specific experimental spectra for this compound are not available. The following tables provide expected IR absorption bands for the N-chloroamide functional group and the experimental spectral data for the parent compound, 4-bromobenzamide, for reference.

Table 2: Predicted IR Spectral Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| N-H Stretch | 3125 - 3134 | [5] |

| C=O (Amide I) | ~1660 | [5] |

| N-Cl Stretch | 894 - 1267 | [5] |

Table 3: Experimental Spectral Data for 4-Bromobenzamide

| Spectrum Type | Key Peaks / Shifts | Reference |

| IR (KBr disc) | Available, characteristic amide and aromatic peaks. | [5][11] |

| ¹H NMR (90 MHz in DMSO-d₆) | Available, shows aromatic and amide protons. | [5] |

Safety and Handling

While a specific safety data sheet for this compound is not available, general precautions for handling N-chloroamides and related brominated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety goggles.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, light, and incompatible materials such as strong oxidizing agents and bases.[12]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[12]

This guide serves as a foundational resource for understanding the properties and chemistry of this compound. Researchers should always exercise caution and perform small-scale trials when working with new or lesser-known compounds.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. New Protocol for Efficient N-Chlorinations of Amides and Carbamates [organic-chemistry.org]

- 3. 4-Bromo-2-chlorobenzamide | C7H5BrClNO | CID 21904752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. ricerca.unich.it [ricerca.unich.it]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, structure and stereodynamics of atropisomeric N -chloroamides - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00268G [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sciencemadness.org [sciencemadness.org]

- 12. fishersci.com [fishersci.com]

- 13. 4-bromo-2-chlorobenzamide 98% | CAS: 426265-73-8 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-N-chlorobenzamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-N-chlorobenzamide, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data in published literature for this compound, this document focuses on the foundational principles governing its solubility and provides detailed, standardized experimental protocols for its determination.

Theoretical Framework for Solubility

The solubility of a solid organic compound like this compound is governed by the principle of "like dissolves like."[1] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of this compound, featuring a halogenated benzene ring and an N-chloroamide functional group, suggests a degree of polarity. The presence of the amide group allows for hydrogen bonding, which can influence its interaction with protic and aprotic polar solvents.

Key factors influencing the solubility of this compound include:

-

Solute-Solvent Interactions: The strength of the intermolecular forces between this compound and the solvent molecules relative to the solute-solute and solvent-solvent interactions.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.

-

Solvent Polarity: A range of solvents with varying polarities should be tested to establish a comprehensive solubility profile.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been extensively published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for organizing and presenting experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Acetone | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethanol | e.g., 25 | e.g., Spectroscopic | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||

| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||

| e.g., N,N-Dimethylformamide | e.g., 25 | e.g., Spectroscopic | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Gravimetric | ||

| e.g., Methanol | e.g., 25 | e.g., Spectroscopic | ||

| e.g., Acetonitrile | e.g., 25 | e.g., Spectroscopic |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Materials:

-

This compound

-

Selected organic solvents

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Vortex mixer

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty dish from the final weight to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

-

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis spectrum.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound

-

Selected organic solvents

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution and Equilibration:

-

Follow steps 1 and 2 from the Gravimetric Method.

-

-

Sample Preparation and Analysis:

-

Withdraw a small aliquot of the clear supernatant from the saturated solution.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of a solid organic compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

Navigating the Landscape of 4-Bromo-N-chlorobenzamide Derivatives: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of 4-Bromo-N-chlorobenzamide derivatives. Due to the ambiguity of the nomenclature "this compound," this paper focuses on several well-defined isomers and related compounds, providing their systematic IUPAC names, CAS numbers, and a summary of their synthetic methodologies and biological activities.

Core Compounds and Identification

The term "this compound" can be interpreted in several ways, leading to different chemical structures. This guide clarifies this ambiguity by focusing on specific, identified derivatives. The table below summarizes the key identification parameters for a selection of these compounds.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-(4-bromophenyl)-4-chlorobenzamide | N-(4-bromophenyl)-4-chlorobenzamide | 7461-40-7 | C₁₃H₉BrClNO | 310.57 |

| 4-Bromo-2-chlorobenzamide | 4-bromo-2-chlorobenzamide | 426265-73-8 | C₇H₅BrClNO | 234.48 |

| N-(4-bromophenyl)-2-chlorobenzamide | N-(4-bromophenyl)-2-chlorobenzamide | 66569-05-9 | C₁₃H₉BrClNO | 310.57 |

| N-(4-bromophenyl)-3-chlorobenzamide | N-(4-bromophenyl)-3-chlorobenzamide | 158525-83-8 | C₁₃H₉BrClNO | 310.57 |

Synthesis and Experimental Protocols

The synthesis of these derivatives generally involves the acylation of a substituted aniline with a substituted benzoyl chloride. Below are detailed experimental protocols for the synthesis of selected compounds.

General Synthesis of N-(Aryl)-halobenzamides

The primary synthetic route to N-(aryl)-halobenzamides is the condensation reaction between a halo-substituted aniline and a halo-substituted benzoyl chloride. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Workflow for the Synthesis of N-(4-bromophenyl)-2-chlorobenzamide:

Caption: General workflow for the synthesis of N-(4-bromophenyl)-2-chlorobenzamide.

Detailed Protocol for N-(4-bromophenyl)-4-chlorobenzamide:

To a solution of 4-bromoaniline (1.72 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in anhydrous acetone (50 mL), 4-chlorobenzoyl chloride (1.75 g, 10 mmol) is added dropwise with stirring. The reaction mixture is then refluxed for 4 hours. After cooling to room temperature, the mixture is poured into cold water (200 mL). The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

Detailed Protocol for 4-Bromo-2-chlorobenzamide:

4-Bromo-2-chlorobenzonitrile can be partially hydrolyzed to 4-bromo-2-chlorobenzamide. The nitrile is treated with a controlled amount of acid or base in a suitable solvent system. Reaction conditions must be carefully monitored to prevent complete hydrolysis to the carboxylic acid.

Biological Activity and Potential Applications

Derivatives of this compound have been investigated for a range of biological activities, positioning them as interesting scaffolds for drug discovery and agrochemical development.

Anticancer Activity

Several N-(bromophenyl)-chlorobenzamide derivatives have demonstrated antiproliferative activity against various cancer cell lines. The mechanism of action for some of these compounds is thought to involve the inhibition of critical cellular processes.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | MCF-7 (Breast) | <50 | [1] |

| N-(4-bromophenyl)-2-chlorobenzamide analogs | MCF-7 (Breast) | <50 | [1] |

Antimicrobial Activity

The antimicrobial potential of these compounds has also been explored. For instance, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have shown potent activity against Gram-positive bacteria, with a proposed mechanism of disrupting lipid biosynthesis.[1]

Insecticidal Activity

N-(4-Bromophenyl)-2-chlorobenzamide has been identified as a potential insecticide.[1] Its mechanism of action is believed to be the inhibition of chitin synthesis, a crucial component of the insect exoskeleton.[1] This targeted action suggests a potential for developing insecticides with greater selectivity and reduced off-target effects.

Signaling Pathways

While detailed signaling pathway elucidations for most of these specific compounds are still under investigation, their biological activities suggest interactions with key cellular pathways. For example, the anticancer effects likely involve the modulation of pathways related to cell cycle control, apoptosis, and proliferation. The chitin synthesis inhibition points to a disruption of the metabolic pathways responsible for insect growth and development.

Logical Relationship of a Putative Anticancer Mechanism:

Caption: A potential mechanism of anticancer action for this compound derivatives.

Conclusion

The this compound scaffold and its derivatives represent a promising area of research with demonstrated potential in oncology, infectious disease, and agriculture. The synthetic accessibility and the tunability of the substitution patterns on the aromatic rings allow for the generation of diverse chemical libraries for further screening and optimization. Future work should focus on elucidating the specific molecular targets and detailed mechanisms of action to fully realize the therapeutic and commercial potential of this class of compounds.

References

Stability and Decomposition of 4-Bromo-N-chlorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and decomposition pathways of 4-Bromo-N-chlorobenzamide, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of direct studies on this specific molecule, this document synthesizes information from closely related N-haloamides to predict its stability profile and potential decomposition products. The guide covers hydrolytic, thermal, and photochemical degradation mechanisms, supported by detailed, adaptable experimental protocols for stability analysis. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound belongs to the class of N-haloamides, which are characterized by a halogen atom attached to the amide nitrogen. This functional group imparts significant reactivity, making these compounds useful synthetic intermediates but also susceptible to various degradation pathways. Understanding the stability of this compound is crucial for its synthesis, storage, handling, and application, particularly in the context of drug development where purity and degradation profiles are of paramount importance. This guide aims to provide a detailed understanding of its likely stability and decomposition characteristics based on the established chemistry of analogous compounds.

Predicted Stability Profile

The N-Cl bond is the most reactive site in the molecule and is susceptible to cleavage under various conditions. The stability of this compound is predicted to be influenced by pH, temperature, and light exposure.

Decomposition Pathways

The decomposition of this compound is expected to proceed through several pathways, including hydrolysis, thermal degradation, and photochemical decomposition.

Hydrolytic Decomposition

N-haloamides are known to undergo hydrolysis, and the rate is highly dependent on the pH of the medium. The reaction is generally reversible, involving the formation of the parent amide and hypochlorous acid (or its corresponding salt).

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the formation of 4-bromobenzamide and hypochlorous acid.

-

Base-Catalyzed Hydrolysis: In alkaline solutions, N-chloroamides can undergo hydrolysis, which may be initiated by the attack of a hydroxide ion. Under strongly basic conditions, N-chloroamides are also susceptible to the Hofmann rearrangement, which would proceed via an isocyanate intermediate to yield 4-bromoaniline and carbon dioxide upon workup.

Thermal Decomposition

Elevated temperatures can induce the homolytic cleavage of the N-Cl bond in this compound, generating a 4-bromobenzamidyl radical and a chlorine radical. These highly reactive radical species can then initiate a cascade of further reactions, leading to a complex mixture of degradation products. The specific products will depend on the reaction medium (e.g., solvent) and the presence of other radical scavengers or reactive species. General decomposition products from related aromatic amides under thermal stress include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halide (HBr and HCl).

Photochemical Decomposition

Exposure to light, particularly in the UV region, is expected to cause the photochemical decomposition of this compound. Similar to thermal decomposition, the primary photochemical event is likely the homolysis of the N-Cl bond, forming a 4-bromobenzamidyl radical and a chlorine radical. These radicals can then engage in various reactions, including hydrogen abstraction from the solvent or other molecules, addition to aromatic rings, or recombination.

Predicted Decomposition Products

Based on the decomposition pathways described above, the following are the predicted primary decomposition products of this compound.

| Decomposition Pathway | Predicted Primary Products |

| Hydrolysis (Acidic/Neutral) | 4-Bromobenzamide, Hypochlorous acid |

| Hydrolysis (Strongly Basic) | 4-Bromobenzamide, 4-Bromoaniline, Carbonate |

| Thermal Decomposition | 4-Bromobenzamide, Char, Nitrogen oxides, Carbon monoxide, Carbon dioxide, Hydrogen bromide, Hydrogen chloride |

| Photochemical Decomposition | 4-Bromobenzamide, various radical-derived products |

Experimental Protocols

The following are detailed, adaptable protocols for the experimental investigation of the stability of this compound.

Protocol for Hydrolytic Stability Testing

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12) using standard buffer systems (e.g., citrate, phosphate, borate).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Incubation: Add a small aliquot of the stock solution to each buffer solution in a sealed, light-protected container to achieve a final concentration suitable for analysis (e.g., 10 µg/mL). Incubate the samples at a constant temperature (e.g., 25 °C, 40 °C, and 60 °C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each sample.

-

Sample Analysis: Immediately quench the reaction if necessary (e.g., by adding a neutralizing agent or diluting with mobile phase). Analyze the samples by a validated stability-indicating HPLC method (see Protocol 5.4) to quantify the remaining this compound and identify and quantify any degradation products.

-

Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition. Determine the degradation rate constant and half-life from the data.

Protocol for Thermal Stability Testing (Thermogravimetric Analysis - TGA)

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of this compound into a TGA sample pan.

-

TGA Analysis: Place the sample pan in the TGA instrument. Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: Record the weight loss of the sample as a function of temperature. The onset temperature of decomposition and the temperatures of maximum weight loss provide information about the thermal stability of the compound. The resulting gases can be further analyzed by coupling the TGA to a mass spectrometer or an FTIR spectrometer.

Protocol for Photostability Testing

-

Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile) and as a solid-state sample. For the solution, use a quartz cuvette or other UV-transparent container. For the solid sample, spread a thin layer of the powder on a glass plate.

-

Control Samples: Prepare identical samples to be kept in the dark under the same temperature conditions to serve as controls.

-

Light Exposure: Expose the samples to a controlled light source that mimics the UV and visible light spectrum of sunlight, according to ICH Q1B guidelines. A xenon lamp or a metal halide lamp can be used.

-

Time-Point Sampling: At specific time intervals, withdraw aliquots of the solution or take portions of the solid sample for analysis.

-

Sample Analysis: Analyze the samples and the dark controls using a validated stability-indicating HPLC method (see Protocol 5.4) to determine the extent of degradation and identify photodecomposition products.

-

Data Analysis: Compare the chromatograms of the exposed samples with those of the dark controls to assess the extent of photodegradation.

Protocol for Stability-Indicating HPLC Method Development

-

Column and Mobile Phase Selection: Use a reverse-phase C18 column. Develop a mobile phase, likely a gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), that can separate the parent compound from its potential degradation products.

-

Forced Degradation Studies: Subject the this compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate the potential degradation products.

-

Method Optimization: Optimize the HPLC method (e.g., gradient profile, flow rate, column temperature, and detection wavelength) to achieve adequate resolution between the parent peak and all degradation product peaks.

-

Method Validation: Validate the developed HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Caption: Predicted decomposition pathways of this compound.

Caption: General experimental workflow for stability testing.

Conclusion

While direct experimental data on the stability and decomposition of this compound is limited, a comprehensive understanding of its likely behavior can be inferred from the well-established chemistry of N-haloamides. This compound is expected to be susceptible to degradation by hydrolysis, heat, and light, primarily through pathways involving the cleavage of the N-Cl bond. The principal non-radical decomposition product is predicted to be 4-bromobenzamide. For researchers and professionals working with this compound, it is imperative to consider these potential instabilities and to conduct rigorous stability studies, such as those outlined in this guide, to ensure its quality, safety, and efficacy in its intended applications. Proper storage in cool, dark, and dry conditions is recommended to minimize degradation.

References

Methodological & Application

Application Notes and Protocols: 4-Bromo-N-chlorobenzamide in Electrophilic Amination Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-N-chlorobenzamide as a reagent in electrophilic amination reactions. This document includes detailed protocols, data presentation, and visualizations to facilitate its application in synthetic chemistry and drug development.

Introduction

Electrophilic amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. N-haloamides, such as this compound, serve as effective electrophilic aminating agents, offering a reactive nitrogen source for the direct amination of nucleophilic substrates, including arenes and carbanions. The presence of the bromine atom on the benzamide ring provides a useful handle for further synthetic modifications via cross-coupling reactions, enhancing the molecular diversity of the resulting products. While direct protocols for this compound are not extensively reported, its reactivity can be inferred from the broader class of N-chloroamides.

Reaction Principle

The core principle of electrophilic amination using this compound involves the reaction of the electron-deficient nitrogen atom with a nucleophilic carbon source. The chlorine atom, being more electronegative than nitrogen, polarizes the N-Cl bond, rendering the nitrogen atom electrophilic. The reaction can be promoted by a Lewis acid or a transition metal catalyst, which activates the N-Cl bond and facilitates the attack of the nucleophile.

Data Summary

The following tables summarize typical reaction conditions and yields for electrophilic amination reactions using N-chloroamides as a general class of reagents, which can be adapted for this compound.

Table 1: Transition-Metal-Free Electrophilic Amination of Aryl Grignard Reagents with N-Chloroamines

| Entry | Aryl Grignard Reagent | N-Chloroamine | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylmagnesium bromide | N-chloromorpholine | TMEDA | THF | 25 | 1 | 95 |

| 2 | 4-Methoxyphenylmagnesium bromide | N-chloropiperidine | TMEDA | THF | 25 | 1 | 92 |

| 3 | 2-Thienylmagnesium bromide | N-chlorodiethylamine | TMEDA | THF | 25 | 2 | 85 |

| 4 | 4-Chlorophenylmagnesium bromide | N-chloromorpholine | TMEDA | THF | 25 | 1.5 | 88 |

Data adapted from general protocols for N-chloroamines. Yields are indicative and may vary for this compound.

Table 2: Cobalt-Catalyzed Electrophilic Amination of Arylzinc Reagents with N-Chloroamines [1][2]

| Entry | Arylzinc Reagent | N-Chloroamine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Diphenylzinc | N-chloromorpholine | CoCl₂ | THF | 25 | 12 | 85 |

| 2 | Di(p-tolyl)zinc | N-chloropiperidine | CoCl₂ | THF | 25 | 12 | 82 |

| 3 | Di(m-fluorophenyl)zinc | N-chlorodiethylamine | CoCl₂ | THF | 25 | 12 | 75 |

| 4 | Di(2-naphthyl)zinc | N-chloromorpholine | CoCl₂ | THF | 25 | 12 | 78 |

Data adapted from studies on cobalt-catalyzed amination with N-chloroamines.[1][2] Yields are illustrative and subject to optimization for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the N-chlorination of 4-Bromobenzamide.

Materials:

-

4-Bromobenzamide

-

tert-Butyl hypochlorite (t-BuOCl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-Bromobenzamide (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add tert-butyl hypochlorite (1.1 eq) to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound. The product should be stored in a cool, dark place.

Protocol 2: Electrophilic Amination of an Arene using this compound (Lewis Acid Promoted)

This protocol outlines a general procedure for the direct amination of an electron-rich arene.

Materials:

-

Arene (e.g., Anisole, 1.2 eq)

-

This compound (1.0 eq)

-

Lewis Acid (e.g., AlCl₃, 1.1 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and line

-

Magnetic stirrer

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the arene and anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Carefully add the Lewis acid in portions to the stirred solution.

-

In a separate flask, dissolve this compound in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by slowly adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-4-bromobenzamide.

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis of this compound and its subsequent use in electrophilic amination.

Proposed Reaction Mechanism

Caption: Proposed mechanism for Lewis acid-promoted electrophilic amination of an arene.

Applications in Drug Development

The products of these amination reactions, N-aryl-4-bromobenzamides, are valuable intermediates in drug discovery. The aniline moiety is a common scaffold in many biologically active molecules. The presence of the bromo-substituent on the benzamide ring allows for further diversification through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the synthesis of complex molecular architectures and the exploration of structure-activity relationships (SAR).

Safety Considerations

-

N-chloroamides are oxidizing agents and should be handled with care.

-

Reactions involving Lewis acids should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

tert-Butyl hypochlorite is volatile and light-sensitive; it should be handled in a fume hood and stored in a dark bottle in a refrigerator.

References

Application Notes and Protocols: 4-Bromo-N-chlorobenzamide in Hofmann Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the use of 4-Bromo-N-chlorobenzamide as a substrate in the Hofmann rearrangement to synthesize 4-bromoaniline. The Hofmann rearrangement is a classical organic reaction for the conversion of a primary amide to a primary amine with one fewer carbon atom.[1] This protocol outlines a two-step process: the initial N-chlorination of 4-bromobenzamide to form this compound, followed by a base-induced rearrangement to the corresponding primary amine. This method offers an alternative to the direct use of bromine and strong alkali, allowing for a more controlled reaction sequence.

Introduction

The Hofmann rearrangement is a fundamental transformation in organic synthesis, enabling the degradation of amides to amines.[1] The reaction typically proceeds through the formation of an N-haloamide intermediate, which, upon treatment with a base, rearranges to an isocyanate that is subsequently hydrolyzed to the primary amine.[2] While the classical approach involves the in situ formation of the N-haloamide using reagents like bromine and sodium hydroxide, the use of a pre-formed N-chloroamide such as this compound can offer greater control over the reaction conditions.

This document provides detailed experimental procedures for the synthesis of the this compound intermediate and its subsequent conversion to 4-bromoaniline via the Hofmann rearrangement.

Data Presentation

Table 1: Summary of Reaction Steps and Typical Yields

| Step | Reaction | Key Reagents | Typical Yield (%) |

| 1 | N-Chlorination of 4-Bromobenzamide | 4-Bromobenzamide, Calcium Hypochlorite | 90-98% |

| 2 | Hofmann Rearrangement | This compound, Sodium Hydroxide | 75-85% |

Experimental Protocols

Part 1: Synthesis of this compound

This protocol is adapted from a general procedure for the N-chlorination of amides using calcium hypochlorite on moist alumina.[3]

Materials:

-

4-Bromobenzamide

-

Calcium hypochlorite (Ca(OCl)₂)

-

Alumina (Al₂O₃), neutral

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filter funnel and filter paper

-

Rotary evaporator

Procedure:

-

Preparation of Moist Alumina: In a beaker, add 10 g of neutral alumina. Add 2 mL of water and mix thoroughly until the water is evenly absorbed.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzamide (1.0 g, 5.0 mmol) and the prepared moist alumina (5 g).

-

Add dichloromethane (20 mL) to the flask to create a slurry.

-

To the stirring slurry, add calcium hypochlorite (0.43 g, 3.0 mmol) in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the alumina and any inorganic salts. Wash the filter cake with dichloromethane (2 x 10 mL).

-

Combine the organic filtrates and wash with water (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid. The product can be used in the next step without further purification.

Part 2: Hofmann Rearrangement of this compound to 4-Bromoaniline

This protocol is a generalized procedure for the base-induced rearrangement of an N-chloroamide.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.17 g, 5.0 mmol) in 20 mL of water.

-

Prepare a 2 M aqueous solution of sodium hydroxide. Slowly add 10 mL of the 2 M NaOH solution (20 mmol) to the stirring solution of this compound.

-

Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir for 1-2 hours. Monitor the reaction progress by TLC for the disappearance of the starting material and the formation of 4-bromoaniline.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and wash with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromoaniline.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-bromoaniline.

Visualizations

Reaction Mechanism

The Hofmann rearrangement of this compound proceeds through a well-established mechanism involving the formation of an isocyanate intermediate.

Caption: Mechanism of the Hofmann Rearrangement of this compound.

Experimental Workflow

The overall experimental process from the starting material to the final product is summarized in the following workflow.

Caption: Experimental workflow for the synthesis of 4-bromoaniline.

References

Application Notes and Protocols for 4-Bromo-N-chlorobenzamide in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 4-Bromo-N-chlorobenzamide is a specialized intermediate. The following application notes and protocols are based on the established reactivity of N-chloroamides and related halogenated benzamides. While these applications are chemically sound, they represent potential synthetic routes rather than established industrial processes for specific pharmaceuticals.

Introduction

This compound is a versatile synthetic intermediate with significant potential in the synthesis of a variety of pharmaceutical compounds. The presence of three key functional groups—a bromine atom on the aromatic ring, an N-chloroamide moiety, and an aromatic core—allows for a diverse range of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The N-chloroamide group is a precursor for rearrangements, a source of electrophilic nitrogen, and a participant in cycloaddition reactions. This combination makes this compound a valuable building block for the synthesis of complex nitrogen-containing molecules, including anilines, amino acids, and heterocyclic scaffolds that are prevalent in medicinal chemistry.[1][2][3]

This document provides an overview of the potential applications of this compound in pharmaceutical synthesis and detailed protocols for its key transformations.

Key Synthetic Applications

The reactivity of this compound can be harnessed for several critical synthetic operations in pharmaceutical development:

-

Hofmann Rearrangement: To produce 4-bromoanilines, which are precursors to a wide range of pharmaceuticals.

-

Electrophilic Amination: To introduce a nitrogen functional group onto a nucleophilic substrate.

-

Synthesis of Nitrogen-Containing Heterocycles: To construct cyclic structures that form the core of many drug molecules.

The following sections detail the methodologies for these key applications.

Application 1: Synthesis of 4-Bromoaniline via Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an N-haloamide intermediate.[4][5][6] In the case of this compound, this reaction would yield 4-bromoaniline, a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and anti-inflammatory agents. The reaction is typically carried out in the presence of a base.[5][7]

Experimental Protocol: Hofmann Rearrangement of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or water.

-

Base Addition: Prepare a solution of sodium hydroxide (2.0-3.0 eq) in water and add it dropwise to the reaction mixture while stirring.

-

Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-bromoaniline can be purified by column chromatography on silica gel.

Quantitative Data (Expected)

| Parameter | Value | Reference (Analogous Reactions) |

| Starting Material | This compound | - |

| Product | 4-Bromoaniline | - |

| Expected Yield | 70-90% | [8] |

| Purity | >95% (after chromatography) | - |

| Reaction Time | 2-6 hours | [8] |

Logical Workflow for Hofmann Rearrangement

Caption: Workflow for the synthesis of 4-bromoaniline via Hofmann rearrangement.

Application 2: Electrophilic Amination